molecular formula C9H9F4NO B13548401 2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol

2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol

Cat. No.: B13548401
M. Wt: 223.17 g/mol
InChI Key: RHPCYPZQMMYPPR-UHFFFAOYSA-N
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Description

2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol is a chemical compound with the molecular formula C9H9F4NO This compound is characterized by the presence of an amino group, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction typically requires a catalyst, such as sodium hydroxide, and is carried out in a solvent like methanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-chloro-4-(trifluoromethyl)phenyl)ethan-1-ol
  • 2-Amino-2-(3-bromo-4-(trifluoromethyl)phenyl)ethan-1-ol
  • 2-Amino-2-(3-iodo-4-(trifluoromethyl)phenyl)ethan-1-ol

Uniqueness

The presence of the fluorine atom and the trifluoromethyl group in 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications, particularly in drug development and chemical synthesis .

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-7-3-5(8(14)4-15)1-2-6(7)9(11,12)13/h1-3,8,15H,4,14H2

InChI Key

RHPCYPZQMMYPPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)F)C(F)(F)F

Origin of Product

United States

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